An In-Depth Technical Guide to 2,3,4-Trimethoxy-6-methylphenol
An In-Depth Technical Guide to 2,3,4-Trimethoxy-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,4-Trimethoxy-6-methylphenol (CAS No. 39068-88-7), a polysubstituted phenolic compound of interest in pharmaceutical and chemical research. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-understood chemistry of structurally related methoxyphenols. The guide covers physicochemical properties, plausible synthetic routes, predicted spectroscopic characteristics, and potential biological activities, with a focus on its antioxidant and anti-inflammatory prospects. Detailed experimental protocols for synthesis, purification, and analysis, alongside methodologies for evaluating biological efficacy, are presented to facilitate further research and development. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of 2,3,4-Trimethoxy-6-methylphenol and its derivatives.
Introduction and Molecular Overview
2,3,4-Trimethoxy-6-methylphenol is a substituted aromatic compound featuring a phenol backbone with three methoxy groups and one methyl group. The strategic placement of these functional groups is anticipated to modulate its physicochemical properties and biological activity. Phenolic compounds are a well-established class of molecules with a broad spectrum of applications, particularly in the pharmaceutical industry, where they are recognized for their antioxidant and anti-inflammatory properties. The presence of multiple methoxy groups, which are known to influence electron density and steric hindrance, makes 2,3,4-Trimethoxy-6-methylphenol a compelling candidate for investigation as a novel therapeutic agent.
This guide aims to provide a detailed technical framework for the study of this compound, addressing its synthesis, characterization, and potential biological applications.
Chemical Structure
Caption: Chemical structure of 2,3,4-Trimethoxy-6-methylphenol.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 39068-88-7 | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | General knowledge of similar phenols |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane | General knowledge of similar phenols |
| Storage | 2-8°C, dry environment is recommended | [1] |
Synthesis and Purification
While a specific, published synthetic route for 2,3,4-Trimethoxy-6-methylphenol is not available, a plausible pathway can be devised based on standard organic chemistry reactions for the functionalization of aromatic rings. A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a readily available starting material such as 2,3,4-trimethoxyphenol or a suitably substituted cresol.
Proposed Synthetic Pathway
A feasible approach would involve the methylation of a precursor phenol. For instance, the methylation of 2,3,4-trimethoxyphenol at the 6-position could be achieved via a Friedel-Crafts alkylation or a related reaction.
Caption: Proposed synthetic workflow for 2,3,4-Trimethoxy-6-methylphenol.
Experimental Protocol: A General Approach to Synthesis
-
Protection of the Phenolic Hydroxyl Group:
-
Dissolve the starting phenol (e.g., 2,3,4-trimethoxyphenol) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a protecting group reagent (e.g., acetyl chloride or benzyl bromide) in the presence of a base (e.g., triethylamine or pyridine) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions to remove the base and any salts, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the protected intermediate by column chromatography on silica gel.
-
-
Friedel-Crafts Alkylation:
-
Dissolve the protected intermediate in a dry, non-polar solvent (e.g., carbon disulfide or nitrobenzene).
-
Add a Lewis acid catalyst (e.g., aluminum chloride) at a low temperature (e.g., 0°C).
-
Introduce the alkylating agent (e.g., methyl chloride or methyl iodide) slowly.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding ice-water.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
-
Deprotection:
-
Dissolve the alkylated intermediate in a suitable solvent (e.g., methanol).
-
Add a reagent for deprotection (e.g., a solution of sodium hydroxide or catalytic hydrogenolysis for a benzyl group).
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the final product.
-
Purification
Purification of the final product is critical to remove any unreacted starting materials, by-products, and residual reagents.
-
Column Chromatography: This is a standard technique for the purification of organic compounds. For a phenolic compound like 2,3,4-Trimethoxy-6-methylphenol, a silica gel stationary phase with a gradient elution system of hexane and ethyl acetate would likely provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. The choice of solvent is critical and would need to be determined empirically.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 2,3,4-Trimethoxy-6-methylphenol. While experimental spectra are not available in the public domain, predicted data based on the chemical structure can guide the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the phenolic hydroxyl proton, the protons of the three methoxy groups, and the protons of the methyl group. The chemical shifts will be influenced by the electronic effects of the substituents on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 6.5 - 7.0 | s | 1H |
| -OH | 5.0 - 6.0 | br s | 1H |
| -OCH₃ (C2) | 3.8 - 4.0 | s | 3H |
| -OCH₃ (C3) | 3.8 - 4.0 | s | 3H |
| -OCH₃ (C4) | 3.7 - 3.9 | s | 3H |
| -CH₃ (C6) | 2.1 - 2.3 | s | 3H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C-Ar (substituted) | 140 - 160 |
| C-Ar (unsubstituted) | 110 - 120 |
| -OCH₃ | 55 - 65 |
| -CH₃ | 15 - 25 |
Note: These are predicted values and may differ from experimental results. Online NMR prediction tools can provide more refined estimates.[2][3][4][5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the phenolic hydroxyl group.
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O stretch (aryl ether): Strong bands around 1200-1275 cm⁻¹.
-
C-O stretch (phenol): A band around 1150-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): Expected at m/z = 198.
-
Fragmentation Pattern: Common fragmentation pathways for methoxyphenols include the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). The fragmentation pattern can provide valuable structural information.[6][7]
Potential Biological Activities and Mechanisms of Action
Based on the chemical structure and the known activities of related phenolic compounds, 2,3,4-Trimethoxy-6-methylphenol is hypothesized to possess antioxidant and anti-inflammatory properties.[8][9]
Antioxidant Activity
The phenolic hydroxyl group is a key feature for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The methoxy and methyl substituents can modulate this activity by influencing the stability of the resulting phenoxyl radical.
Potential Antioxidant Mechanisms:
-
Direct Radical Scavenging: Donation of a hydrogen atom from the phenolic -OH group to reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Modulation of Cellular Signaling Pathways: Potential activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of endogenous antioxidant enzymes.
Caption: Potential antioxidant mechanisms of 2,3,4-Trimethoxy-6-methylphenol.
Anti-inflammatory Activity
Chronic inflammation is linked to many diseases, and phenolic compounds are known to exhibit anti-inflammatory effects.
Potential Anti-inflammatory Mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes.
-
Modulation of Inflammatory Signaling Pathways: Potential inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[10]
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Methodologies for Biological Evaluation
To validate the hypothesized biological activities, a series of in vitro and cell-based assays are recommended.
In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: A versatile assay that can be used for both hydrophilic and lipophilic antioxidants.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Cell-Based Assays
-
Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic concentration of the compound on relevant cell lines.
-
Measurement of Intracellular ROS: Using fluorescent probes like DCFH-DA to assess the compound's ability to reduce intracellular oxidative stress in cells challenged with an oxidant (e.g., H₂O₂).
-
Anti-inflammatory Assays: Using cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The anti-inflammatory effect can be quantified by measuring the production of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Griess assay and ELISA, respectively.
-
Western Blot Analysis: To investigate the effect of the compound on the protein expression levels of key signaling molecules in the Nrf2 and NF-κB pathways.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification and quality control of 2,3,4-Trimethoxy-6-methylphenol in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of phenolic compounds.[11][12]
-
Principle: Reversed-phase HPLC with a C18 column is typically used. The separation is based on the polarity of the analyte.
-
Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, e.g., formic acid or acetic acid, to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (likely in the range of 270-280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13][14]
-
Derivatization: Phenolic compounds often require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis.[15]
-
Separation: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) information.
Applications and Future Perspectives
2,3,4-Trimethoxy-6-methylphenol holds potential as a lead compound in drug discovery due to its anticipated antioxidant and anti-inflammatory properties. Further research is warranted to:
-
Develop and optimize a scalable synthesis route.
-
Fully characterize the compound using a comprehensive suite of spectroscopic and analytical techniques.
-
Conduct thorough in vitro and in vivo studies to elucidate its biological activities and mechanisms of action.
-
Investigate its safety and toxicity profile.
-
Explore its potential as a scaffold for the development of more potent and selective analogues.
The insights and methodologies presented in this guide provide a solid foundation for initiating and advancing research on this promising, yet underexplored, molecule.
References
- Fujisawa, S., et al. (2005). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 19(4), 701-707.
- Pacher, P., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.
- BenchChem. (2025). An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxy-3,4,5-trimethylphenol.
- Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-κB puzzle. Cell, 109(2), S81-S96.
- BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,6-Dimethoxyphenol-d6.
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Agilent Technologies. (2001). Retention Time Locked GC/MS Analysis of Phenols. Retrieved from [Link]
- Proestos, C., & Komaitis, M. (2008). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. CASPRE [caspre.ca]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. Visualizer loader [nmrdb.org]
- 5. Visualizer loader [nmrdb.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]
- 15. mdpi.com [mdpi.com]
